METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, methoxybenzaldehyde, and thiazolopyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and interactions with molecular targets. Comparative studies with similar compounds can help elucidate its distinct properties and potential advantages.
Properties
IUPAC Name |
methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-12-18(21(28)30-5)19(16-11-23-25(3)13(16)2)26-20(27)17(31-22(26)24-12)10-14-6-8-15(29-4)9-7-14/h6-11,19H,1-5H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRMRUGWNFZFDG-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.